molecular formula C7H16ClNO B8191964 cis-3-Methoxy-4-methyl-piperidine hydrochloride

cis-3-Methoxy-4-methyl-piperidine hydrochloride

Cat. No.: B8191964
M. Wt: 165.66 g/mol
InChI Key: MAORXTSKSCEPHH-HHQFNNIRSA-N
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Description

cis-3-Methoxy-4-methyl-piperidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methoxy-4-methyl-piperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. The compound can also be synthesized through palladium-catalyzed hydrogenation, which is interrupted by water to form piperidinones .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and purified through crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methoxy-4-methyl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure the desired product formation.

Major Products

The major products formed from these reactions include various piperidine derivatives, piperidinones, and substituted piperidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

cis-3-Methoxy-4-methyl-piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

cis-3-Methoxy-4-methyl-piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    3-Methoxy-piperidine: Lacks the methyl group, leading to different chemical properties.

    4-Methyl-piperidine: Lacks the methoxy group, affecting its reactivity and applications.

    Piperidine: The parent compound, which is more basic and less sterically hindered.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORXTSKSCEPHH-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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